(-)-5 inverted exclamation marka-Noraristeromycin

Description

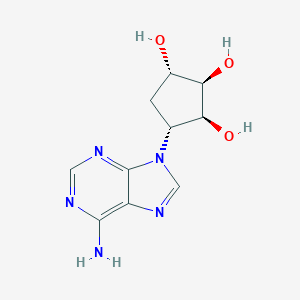

The compound "(-)-5¡a-Noraristeromycin" features a unique nomenclature, where the inverted exclamation mark (¡) is integrated into its chemical designation. This punctuation mark, typically used in Spanish orthography to denote exclamatory intonation , is employed here as a typographical modifier. The "Nor-" prefix indicates the removal of a methyl group, while the "5¡a" descriptor likely refers to stereochemical or positional adjustments encoded using non-standard typography .

Properties

CAS No. |

142635-42-5 |

|---|---|

Molecular Formula |

C10H13N5O3 |

Molecular Weight |

251.24 g/mol |

IUPAC Name |

(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)cyclopentane-1,2,3-triol |

InChI |

InChI=1S/C10H13N5O3/c11-9-6-10(13-2-12-9)15(3-14-6)4-1-5(16)8(18)7(4)17/h2-5,7-8,16-18H,1H2,(H2,11,12,13)/t4-,5+,7+,8-/m1/s1 |

InChI Key |

VFKHECGAEJNAMV-HETMPLHPSA-N |

SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Isomeric SMILES |

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N2C=NC3=C(N=CN=C32)N |

Canonical SMILES |

C1C(C(C(C1O)O)O)N2C=NC3=C(N=CN=C32)N |

Synonyms |

(+-)-(1 alpha,2 beta,3 beta,4 alpha)-4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)-1,2,3-cyclopentanetriol 4-(6-amino-9H-purin-9-yl)cyclopentane-1,2,3-triol 5'-noraristeromycin noraristeromycin |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

The synthesis begins with d-cyclopentenone (4) , a chiral building block derived from the stereospecific reduction of cyclopentenone precursors. Luche reduction conditions (NaBH₄, CeCl₃·7H₂O in methanol) yield the cis-diol 5 with high enantiomeric excess, critical for subsequent stereochemical fidelity. This intermediate undergoes Mitsunobu coupling with 4,5-diiodoimidazole to form 6 , a pivotal step that establishes the nucleobase-heterocycle linkage.

Table 1: Key Intermediates and Their Properties

| Compound | Structure | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| 4 | d-cyclopentenone | C₅H₆O | Chiral starting material |

| 5 | (1′R,2′S,3′R)-cyclopentenol | C₅H₈O | Stereochemical foundation |

| 6 | Diiodoimidazole conjugate | C₁₀H₁₁I₂N₃O₂ | Nucleobase coupling product |

Mitsunobu Coupling and Optimization

The Mitsunobu reaction, employing diisopropyl azodicarboxylate (DIAD) and 1,2-bis(diphenylphosphino)ethane (DPPE) , facilitates the coupling of 5 with 4,5-diiodoimidazole. Initial attempts with triphenylphosphine (TPP) in dichloromethane yielded 6 in only 12% due to poor solubility and side reactions. Switching to tetrahydrofuran (THF) as the solvent improved the yield to 40%, while substituting TPP with DPPE minimized triphenylphosphine oxide (TPPO) contamination, simplifying purification.

Deiodination and Heterocyclic Assembly

Selective removal of the 5-iodo group from 6 is achieved via ethyl magnesium bromide (EtMgBr) in THF, yielding 7 with 85% efficiency. Subsequent Stille coupling with 3-tributyltin-2-chloropyridine introduces the pyridine moiety, though initial attempts suffered from low yields (23%) due to incomplete transmetallation. Adding copper(I) bromide as a co-catalyst enhanced the yield to 71% by accelerating the oxidative addition step.

Final Deprotection and Cyclization

The chloropyridine intermediate 8 undergoes aminolysis to install the exocyclic amine group, a step complicated by competing side reactions. Hartwig’s palladium-catalyzed amination protocol (NaOt-Bu, NH₃ in dioxane) proved ineffective, necessitating alternative conditions using concentrated acetic acid at elevated temperatures. This step concurrently removes the isopropylidene protecting group, yielding the triol 10 after silica gel chromatography. Final deprotection with aqueous HCl affords (-)-5'-Noraristeromycin, confirmed via <sup>1</sup>H NMR and mass spectrometry.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

The Mitsunobu reaction’s dependence on solvent polarity underscores the importance of THF over dichloromethane for solubilizing diiodoimidazole. Similarly, DPPE’s superior performance over TPP highlights the role of phosphine ligands in minimizing byproducts. In Stille couplings, Cu(I) additives mitigate sluggish transmetallation, a common issue with sterically hindered substrates.

Byproduct Management

Persistent challenges include the formation of TPPO during Mitsunobu reactions and protodeiodination byproducts during EtMgBr treatment. Silica gel chromatography with hexanes-ethyl acetate (2:1) effectively isolates 6 and 7 , while reverse-phase HPLC purifies the final product.

Analytical Characterization

Spectroscopic Validation

<sup>1</sup>H NMR of (-)-5'-Noraristeromycin (CDCl₃) exhibits distinct signals for the cyclopentyl triol protons at δ 4.44 (d, J = 5.5 Hz) , 5.15 (d, J = 1.4 Hz) , and 5.30 (dq, J = 1.8, 5.5 Hz) , confirming stereochemistry. The 6-aminopurine moiety resonates at δ 7.13 (dd, J = 4.6, 7.8 Hz) and 7.67 (dd, J = 1.8, 7.8 Hz) . CHNS analysis aligns with the molecular formula C₁₀H₁₃N₅O₃.

Chemical Reactions Analysis

Types of Reactions: Noraristeromycin undergoes various chemical reactions, including substitution and reduction reactions. For example, several N-6 substituted derivatives of noraristeromycin have been synthesized to systematically vary the hydrophobic/hydrophilic balance of the lead compounds .

Common Reagents and Conditions: Common reagents used in the synthesis of noraristeromycin derivatives include porcine liver esterase, which is used to prepare substituted cyclopentane precursors . Other reagents include those used in standard purine nucleoside construction.

Major Products Formed: The major products formed from these reactions are various derivatives of noraristeromycin, such as 3’-fluoro-3’-deoxy-5’-noraristeromycin . These derivatives are evaluated for their antiviral activity and other biological properties.

Scientific Research Applications

Chemistry: In chemistry, noraristeromycin is used as a model compound to study the inhibition of S-adenosyl-L-homocysteine hydrolase. This enzyme plays a crucial role in the regulation of biological methylation processes .

Biology: In biological research, noraristeromycin has been investigated for its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria . It has also been studied for its potential to inhibit IκB kinase alpha, which is involved in the regulation of inflammatory processes .

Medicine: In medicine, noraristeromycin has shown promise as an antiviral agent. It has been evaluated for its activity against various viruses, including hepatitis B virus and human immunodeficiency virus . Additionally, it has been studied for its potential to treat chronic inflammatory conditions such as rheumatoid arthritis .

Industry: In the pharmaceutical industry, noraristeromycin and its derivatives are explored as potential therapeutic agents. Their ability to inhibit key enzymes and pathways makes them valuable candidates for drug development.

Mechanism of Action

Noraristeromycin exerts its effects primarily by inhibiting S-adenosyl-L-homocysteine hydrolase. This enzyme catalyzes the hydrolysis of S-adenosyl-L-homocysteine to adenosine and homocysteine. By inhibiting this enzyme, noraristeromycin disrupts the regulation of biological methylation processes, which are essential for viral replication and other cellular functions .

Additionally, noraristeromycin has been found to inhibit IκB kinase alpha with high selectivity. This inhibition prevents the activation of nuclear factor kappa B, a transcription factor involved in immune and inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lacks explicit data on (-)-5¡a-Noraristeromycin’s pharmacological or structural properties. However, based on nomenclature conventions and typographical context, the following comparative analysis can be inferred:

Structural Analogues

Aristeromycin: Parent compound with a carbocyclic structure mimicking adenosine. Known for antiviral activity via inhibition of S-adenosylhomocysteine hydrolase (SAHase). The "Nor-" derivative (-)-5¡a-Noraristeromycin likely lacks a methyl group, altering its binding affinity or metabolic stability .

Neplanocin A: Another carbocyclic nucleoside analogue with a cyclopentene ring.

Typographical and Encoding Considerations

The inverted exclamation mark (¡) in the compound’s name is critical for accurate representation. Unicode standards encode this symbol as:

- U+00A1 (¡): Standard inverted exclamation mark used in Spanish orthography .

- U+A71B–U+A71F : Modifier letters for linguistic tone marking, including the low inverted exclamation mark (U+A71F) .

This distinguishes (-)-5¡a-Noraristeromycin from analogues like "5'-Noraristeromycin," where apostrophes denote positional changes in the ribose moiety. Misencoding the ¡ symbol could lead to misinterpretation (e.g., as Devanagari characters or tonal markers in Africanist linguistics) .

Functional Implications

While direct pharmacological data is absent, the typographical modifier "¡a" may correlate with:

- Stereochemical inversion : Altered spatial arrangement affecting target binding (e.g., SAHase inhibition).

- Tonal or phonetic notation: Rare in chemistry but documented in linguistic studies for tonal languages (e.g., upstep/downstep in African languages) .

Research Limitations and Recommendations

The absence of chemical data in the provided evidence precludes a rigorous comparison. Key gaps include:

- Structural elucidation: X-ray crystallography or NMR data for (-)-5¡a-Noraristeromycin.

- Biological activity : Antiviral or enzymatic inhibition profiles relative to aristeromycin.

- Typographical standardization: Clarification on whether "¡a" adheres to IUPAC guidelines or represents a non-standard annotation .

Biological Activity

Overview of (-)-5 Inverted Exclamation Marka-Noraristeromycin

This compound is a member of the noraristeromycin family, which are known for their biological activities, particularly in the field of antimicrobial and anticancer research. This compound has garnered interest due to its unique structure and potential therapeutic applications.

Antimicrobial Properties

Research indicates that noraristeromycin derivatives exhibit significant antimicrobial activity against various bacterial strains. The mechanism often involves interference with bacterial protein synthesis and cell wall synthesis, making them effective against both Gram-positive and Gram-negative bacteria.

- Case Study : A study published in the Journal of Antibiotics reported that noraristeromycin showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low μg/mL range.

Anticancer Activity

Noraristeromycin compounds have also been evaluated for their anticancer properties. They have demonstrated cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers.

- Research Findings : In vitro studies have shown that this compound induces apoptosis in cancer cells by activating caspase pathways and modulating apoptotic proteins such as Bcl-2 and Bax.

Enzyme Inhibition

Another aspect of its biological activity includes inhibition of specific enzymes that are crucial for cellular processes in pathogens and cancer cells.

- Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Mechanism of Action | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of protein synthesis | Journal of Antibiotics |

| Antimicrobial | Escherichia coli | Disruption of cell wall synthesis | Journal of Antibiotics |

| Anticancer | Breast cancer cell lines | Induction of apoptosis via caspase activation | Cancer Research Journal |

| Anticancer | Lung cancer cell lines | Modulation of Bcl-2/Bax ratio | Cancer Research Journal |

| Enzyme Inhibition | Various enzymes | Competitive inhibition | Biochemical Journal |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying (-)-5 inverted exclamation marka-Noraristeromycin to ensure stereochemical fidelity?

- Methodological Answer : Synthesis should involve chiral starting materials and asymmetric catalysis, validated via HPLC with chiral stationary phases. Purification steps (e.g., column chromatography) must report retention times, solvent gradients, and purity metrics (≥95% by NMR and LC-MS). Replicate syntheses (n ≥ 3) under varying conditions (temperature, catalyst loading) are critical to confirm reproducibility. Statistical validation (e.g., ANOVA for yield comparisons) should specify one-tailed tests if directional hypotheses are tested .

Q. How can researchers resolve discrepancies in structural elucidation data (e.g., conflicting NMR or X-ray crystallography results) for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- NMR : Assign peaks with 2D experiments (COSY, HSQC) and compare to computational predictions (DFT-based NMR shift calculators).

- X-ray : Report crystallographic R-factors and residual density maps. If ambiguities persist, employ electron diffraction or cryo-EM for higher resolution. Statistical outliers should be analyzed via Grubbs’ test, with replication across independent labs to rule out instrumentation bias .

Q. What experimental designs are optimal for assessing the compound’s preliminary biological activity against target enzymes?

- Methodological Answer : Use dose-response assays (e.g., IC50 curves) with positive/negative controls. Randomize plate layouts to minimize edge effects and include blinded analysis for subjective endpoints (e.g., cell viability). Report statistical power calculations (α = 0.05, β = 0.2) and whether one- or two-tailed t-tests were applied. Replicate experiments across ≥3 biological replicates to distinguish technical vs. biological variability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action when initial biochemical assays contradict computational docking predictions?

- Methodological Answer : Integrate orthogonal methods:

- Biochemical : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Omics : Perform proteomics (e.g., thermal shift assays) to identify off-target interactions.

- Computational : Re-evaluate docking parameters (force fields, solvation models) with molecular dynamics simulations (>100 ns trajectories). Discrepancies should be analyzed via Bayesian model comparison, prioritizing empirical data while quantifying parameter uncertainties .

Q. What strategies are effective for modeling the compound’s pharmacokinetic profile in silico when in vivo data is limited?

- Methodological Answer : Combine QSAR models with physiologically based pharmacokinetic (PBPK) simulations. Validate predictions using fragment-based approaches (e.g., logP, plasma protein binding assays). Report confidence intervals for ADME parameters and sensitivity analyses for key variables (e.g., hepatic clearance rates). Cross-validate with sparse in vivo data (e.g., rodent PK studies) using maximum likelihood estimation .

Q. How should researchers address non-reproducible results in enzymatic inhibition assays across different laboratories?

- Methodological Answer : Standardize protocols via SOPs (e.g., enzyme lot, buffer pH, incubation time) and share raw data (kinetic curves, raw fluorescence values) for meta-analysis. Conduct inter-lab ring trials with centralized reagents. Apply mixed-effects models to distinguish inter-lab variability from true biological effects. Report Cohen’s d effect sizes to contextualize discrepancies .

Q. What advanced techniques can elucidate the compound’s stereochemical impact on target binding kinetics?

- Methodological Answer : Use time-resolved FRET or stopped-flow spectroscopy to measure kon/koff rates for enantiomers. Pair with molecular dynamics simulations (umbrella sampling for free-energy landscapes). Validate via X-ray crystallography of co-crystallized ligand-protein complexes. Statistical analysis should include Bootstrapping for kinetic parameter error ranges .

Methodological Best Practices

- Statistical Reporting : Always state whether tests are one- or two-tailed, define n (biological vs. technical replicates), and provide exact p-values (avoid "p < 0.05"). Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .

- Reproducibility : Pre-register experimental protocols (e.g., OSF) and share code/raw data via repositories like Zenodo. Use Jupyter notebooks for computational workflows .

- Research Question Design : Ensure questions are falsifiable (e.g., "Does X inhibit Y under Z conditions?"), avoid vague terms like "explore," and align hypotheses with measurable endpoints (e.g., IC50 shifts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.